1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one
Description
The compound features a 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions, coupled with a 2-fluorophenoxy-substituted ethanone moiety. Its spirocyclic structure confers conformational rigidity, while the fluorine atoms and aromatic ether group influence electronic properties and bioavailability. Limited direct data on this compound are available in the provided evidence, but analogs and structural relatives offer insights for comparison .
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c16-11-3-1-2-4-12(11)21-9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLSDMJPAPBEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activity. This compound is being explored for its pharmacological properties, particularly in drug discovery and development.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name: this compound
- Molecular Formula: C17H21F2NO2
- Molecular Weight: 293.35 g/mol
The presence of difluoro and phenoxy groups may influence its biological interactions and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that it may modulate enzyme activity, leading to altered metabolic processes within cells.
Biological Activity Overview
Research into the biological activity of this compound has yielded promising results in several areas:
Anticancer Activity
In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells, characterized by chromatin condensation and phosphatidylserine externalization, which are hallmarks of programmed cell death. The mechanism involves activation of caspases, specifically caspase-3 and caspase-9, which play crucial roles in the apoptotic pathway .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death. Further research is required to elucidate the specific mechanisms involved.
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound on human cancer xenografts in nude mice, the compound significantly delayed tumor growth without causing substantial weight loss in the subjects. Molecular analysis revealed an increase in apoptotic markers within tumor tissues, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with minimal inhibitory concentrations (MICs) lower than those observed for standard antibiotics .
Data Table: Biological Activity Summary
| Activity | Cell Line/Organism | Effect | Mechanism |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Induction of apoptosis | Caspase activation |
| Antimicrobial | Gram-positive/negative bacteria | Inhibition of growth | Membrane disruption/metabolic inhibition |
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for the development of complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Leading to the formation of carboxylic acids or ketones.
- Reduction : Resulting in alcohols or amines.
- Substitution : Producing various substituted derivatives based on the nucleophiles used.
Biology
Research has indicated that 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one may possess bioactive properties , making it a candidate for drug discovery and development. Preliminary studies suggest potential interactions with specific biological targets, including:
- Enzyme Inhibition : It may inhibit certain enzymes, which is critical for therapeutic applications.
- Antimicrobial Activity : Initial assays indicate potential effectiveness against various microbial strains.
Medicine
The pharmacological properties of this compound are being explored for their therapeutic potential. Studies are focusing on its ability to modulate biochemical pathways through interactions with receptors and enzymes, which could lead to new treatments for diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials such as polymers and coatings that require specific chemical characteristics.
Case Study 1: Drug Development
A recent study investigated the efficacy of this compound as a potential drug candidate targeting specific enzymes involved in metabolic pathways. The results showed promising inhibition rates against selected enzymes, indicating its potential use in therapeutic formulations.
Case Study 2: Antimicrobial Research
In antimicrobial assays, the compound demonstrated significant activity against Gram-positive bacteria. This study highlights its potential application in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenoxy and difluoro-azaspiro groups enable nucleophilic substitution under specific conditions. The 2-fluorophenoxy moiety participates in aromatic substitution, while the difluorinated spirocyclic structure may undergo ring-opening or fluorine displacement.
Key Findings :
-
The 2-fluorophenoxy group undergoes selective amination with primary/secondary amines via SNAr mechanisms, yielding aryl ether derivatives .
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Fluorine atoms in the spirocyclic core are resistant to substitution under mild conditions but react with strong nucleophiles (e.g., Grignard reagents) in aprotic solvents .
Oxidation and Reduction Reactions
The ketone group and spirocyclic nitrogen are key sites for redox transformations.
Key Findings :
-
Sodium borohydride selectively reduces the ketone to an alcohol without affecting the spirocyclic structure.
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Oxidation with peracids like mCPBA modifies the spiro ring, potentially forming epoxide intermediates .
Hydrolysis and Stability
The compound’s stability in aqueous environments and acid/base-mediated hydrolysis pathways are critical for applications.
Key Findings :
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Prolonged exposure to strong acids hydrolyzes the ketone to a carboxylic acid, retaining the spirocyclic core .
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Basic conditions degrade the azaspiro structure, forming secondary amines and fluorinated byproducts .
Ring-Opening Reactions
The spirocyclic framework undergoes ring-opening under strain or catalytic conditions.
Key Findings :
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Strong acids induce cleavage of the spirocyclic C–N bond, generating linear amines .
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Hydrogenation saturates the cyclopropane ring, enhancing conformational flexibility .
Cross-Coupling Reactions
The 2-fluorophenoxy group participates in palladium-catalyzed coupling reactions.
Key Findings :
Comparison with Similar Compounds
Critical Analysis of Evidence
- Gaps : Direct data on the target compound’s synthesis, yield, and bioactivity are absent in the provided evidence.
- Contradictions : While lists similar azaspiro compounds, their pharmacological profiles remain unlinked to the target molecule.
Q & A
Q. What are the key synthetic steps and purification methods for synthesizing 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one?
- Methodological Answer : Synthesis typically involves multi-step routes:
Core Formation : Construction of the difluorinated azaspiro[2.5]octane core via cyclization reactions, often using fluorinated precursors under controlled conditions.
Functionalization : Introduction of the 2-fluorophenoxy ethanone moiety through nucleophilic substitution or coupling reactions.
Purification : Column chromatography (silica gel, gradient elution) is critical for isolating the target compound from byproducts .
Characterization : Confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Fluorine atoms are identified via -NMR .
Q. How is the structural integrity of this compound validated in research settings?
- Methodological Answer : Structural validation employs:
- Spectroscopy : -NMR detects aromatic protons (δ 6.8–7.4 ppm) and spirocyclic CH groups (δ 1.5–2.5 ppm). -NMR confirms CF groups (δ -110 to -120 ppm) .
- Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H] for CHFNO: calculated 304.0965) .
- X-ray Crystallography (if applicable): Resolves bond lengths/angles in the spirocyclic system and fluorophenoxy group. SHELX software refines crystallographic data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Exposure Control : Avoid skin contact; wash thoroughly with soap/water if exposed. For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers under inert gas (N/Ar) at -20°C to prevent degradation .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer : Fluorine atoms enhance:
- Lipophilicity : CF groups increase logP, improving membrane permeability (measured via octanol-water partitioning).
- Metabolic Stability : Resistance to cytochrome P450 oxidation, extending half-life (assayed via liver microsomes).
- Bioavailability : Enhanced solubility via fluorinated spirocyclic motifs, validated by in vitro Caco-2 cell models .
Q. What computational strategies are employed to model this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases). The spirocyclic core’s rigidity and fluorophenoxy group’s electron-withdrawing effects are key variables .
- MD Simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and hydrogen-bonding networks .
- QSAR Models : Build regression models correlating substituent electronegativity (e.g., 2-fluoro vs. 4-fluoro) with IC values .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to rule out batch-specific artifacts .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify outliers .
Q. What are the methodological challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (hanging drop) with PEG 8000 as precipitant. The spirocyclic system’s rigidity and fluorophenoxy group’s polarity complicate lattice formation .
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) resolves fluorine atoms’ weak scattering. SHELXL refines anisotropic displacement parameters .
- Twining Analysis : PLATON checks for pseudo-merohedral twinning, common in fluorinated small molecules .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer :
- Core Modifications : Replace azaspiro[2.5]octane with azetidine or pyrrolidine rings to assess steric effects on target binding .
- Substituent Screening : Synthesize analogs with Cl, Br, or OMe at the 2-fluorophenoxy position. Test in enzymatic assays (e.g., IC shifts >10-fold indicate critical interactions) .
- Pharmacophore Mapping : MOE or Phase identifies essential features (e.g., ketone oxygen as H-bond acceptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
